molecular formula C12H26N2O2 B15256088 tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate

tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate

Cat. No.: B15256088
M. Wt: 230.35 g/mol
InChI Key: MDVBLLYBFRDLTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-4,4-dimethylpentan-3-ol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It is also used in the synthesis of biologically active compounds .

Medicine: In medicine, this compound is used in the development of new pharmaceuticals. It is particularly useful in the synthesis of drugs that target specific enzymes and receptors .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its tert-butyl group provides stability, while the 1-amino-4,4-dimethylpentan-3-yl group allows for specific interactions with molecular targets .

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(1-amino-4,4-dimethylpentan-3-yl)carbamate

InChI

InChI=1S/C12H26N2O2/c1-11(2,3)9(7-8-13)14-10(15)16-12(4,5)6/h9H,7-8,13H2,1-6H3,(H,14,15)

InChI Key

MDVBLLYBFRDLTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCN)NC(=O)OC(C)(C)C

Origin of Product

United States

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